Product packaging for Muricholic acid(Cat. No.:CAS No. 39016-49-4)

Muricholic acid

Cat. No.: B1194298
CAS No.: 39016-49-4
M. Wt: 408.6 g/mol
InChI Key: DKPMWHFRUGMUKF-JDDNAIEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Muricholic acid is a group of trihydroxy bile acids that serve as critical regulators of bile acid metabolism and signaling, with particular research significance as naturally occurring Farnesoid X Receptor (FXR) antagonists . Unlike the primary bile acids found in humans, muricholic acids are characterized by a hydroxyl group at the 6-position and are some of the main bile acid forms in mice . Its key isoforms, including alpha (α), beta (β), and gamma (γ)-muricholic acid, are synthesized from chenodeoxycholic acid via the cytochrome P450 enzyme Cyp2c70 . Muricholic acids are potent investigational tools for studying metabolic and cholestatic liver diseases. Research indicates that glycine-conjugated β-muricholic acid (Gly-β-MCA) acts as a potent anti-cholestatic agent . In models with a "human-like" hydrophobic bile acid pool, Gly-β-MCA treatment alleviated liver fibrosis and ductular reaction, improved gut barrier function, and reduced the overall bile acid pool size and hydrophobicity . Furthermore, studies demonstrate that γ-muricholic acid can inhibit the development of nonalcoholic steatohepatitis (NASH) by ameliorating steatosis and subsequent peroxidative liver injury through the FXR/SHP/LXRα/FASN signaling pathway . The regulatory function of muricholic acids extends to a positive feedback mechanism for bile acid synthesis. By antagonizing FXR signaling in the intestine, they can modulate the enterohepatic circulation of bile acids and impact metabolic homeostasis . Although more abundant in mice, conjugated muricholic acids are also detectable in human serum, where their levels have been inversely correlated with body mass index, insulin resistance, and other markers of metabolic disease, highlighting their translational research potential . This product is provided for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O5 B1194298 Muricholic acid CAS No. 39016-49-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

39016-49-4

Molecular Formula

C24H40O5

Molecular Weight

408.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21?,22?,23-,24-/m1/s1

InChI Key

DKPMWHFRUGMUKF-JDDNAIEOSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C

Other CAS No.

39016-49-4

physical_description

Solid

Synonyms

3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid
3,6,7-trihydroxy-5-cholanoic acid
alpha-muricholic acid
beta-muricholic acid
hyocholic acid
muricholic acid
muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer
muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer
muricholic acid, (3alpha,5beta,6beta,7beta)-isomer
muricholic acid, sodium salt
omega-muricholic acid
trihydroxy-5 alpha-cholanoic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Muricholic Acid

Gut Microbiota-Mediated Biotransformation of Muricholic Acids

The gut microbiota plays a pivotal role in the metabolism of bile acids, converting host-synthesized primary bile acids into a diverse array of secondary bile acids. frontiersin.orgbiorxiv.orgunite.itmdpi.comtandfonline.comnih.gov This microbial biotransformation is a critical determinant of the bile acid pool composition and significantly impacts host physiological processes. unite.ittandfonline.com

Deconjugation by Bacterial Bile Salt Hydrolase (BSH)

The initial and crucial step in the microbial modification of conjugated bile acids is deconjugation, catalyzed by bacterial bile salt hydrolases (BSH; E.C. 3.5.1.24). unite.itnih.govnih.govharvard.edufrontiersin.orgmdpi.com BSH enzymes hydrolyze the amide bond that links the amino acid conjugates (glycine or taurine) to the steroid nucleus of bile salts, thereby releasing unconjugated bile acids. unite.itnih.govnih.gov This deconjugation is a prerequisite for subsequent bacterial transformations. unite.itnih.govnih.gov

BSH activity is widely distributed among various gut bacterial genera, including Bacteroides, Lactobacillus, Eubacterium, Parabacteroides, Bifidobacterium, Clostridium, and Fusobacterium. cancerbiomed.orgunite.itfrontiersin.orgmdpi.com Tauro-β-muricholic acid (TβMCA) is a prominent substrate for BSH in mice. unite.itnih.govharvard.edu The deconjugation of TβMCA by the gut microbiota is particularly significant because TβMCA acts as a potent antagonist of the farnesoid X receptor (FXR). wikipedia.orgresearchgate.netunite.itmdpi.comnih.gov By reducing the levels of TβMCA, BSH activity can alleviate FXR inhibition in the ileum, which in turn influences the negative feedback regulation of bile acid synthesis in the liver. nih.gov

Table 2: Bacterial Genera with Bile Salt Hydrolase (BSH) Activity

Bacterial GeneraRole in BSH ActivitySource
BacteroidesWidespread BSH activity, including B. uniformis, B. fragilis, B. coprocola. frontiersin.orgmdpi.com
LactobacillusKnown for BSH activity, with potential to alter bile acid metabolism in humans. cancerbiomed.orgnih.govfrontiersin.orgmdpi.com
EubacteriumPossesses BSH activity. cancerbiomed.orgfrontiersin.org
ParabacteroidesExhibits BSH activity. frontiersin.org
BifidobacteriumIdentified with BSH activity. cancerbiomed.orgfrontiersin.org
ClostridiumContains BSH-active species. cancerbiomed.org
FusobacteriumTentatively identified with BSH activity. nih.govasm.org

7α-Dehydroxylation to Secondary Muricholic Acids (e.g., ω-MCA, Hyodeoxycholic Acid)

Following deconjugation, unconjugated bile acids can undergo further microbial transformations, notably 7α-dehydroxylation. tandfonline.comnih.govfrontiersin.org In rodent models, β-muricholic acid is transformed into ω-muricholic acid (ω-MCA) and subsequently metabolized to hyodeoxycholic acid (HDCA). mdpi.comresearchgate.netcancerbiomed.org

ω-MCA, characterized by hydroxyl groups in the 6α- and 7β-positions, is a murine-specific secondary bile acid. wikipedia.orgavantiresearch.comglpbio.com Its formation from β-MCA is a cooperative process mediated by various intestinal microorganisms, including Clostridium, Eubacterium lentum, and Fusobacterium species. cancerbiomed.orgbiorxiv.orgnih.govasm.orgglpbio.com This conversion occurs in two steps: Eubacterium lentum oxidizes the 6β-hydroxyl group of β-MCA to a 6-oxo group, which is then reduced by other bacterial species, such as Fusobacterium sp., to a 6α-hydroxyl group, resulting in ω-MCA. nih.govasm.org

Hyodeoxycholic acid (HDCA) is another significant secondary bile acid. wikipedia.org It is believed to be derived from β-muricholic acid through a combination of 7β-dehydroxylation and 6β-hydroxy epimerization. nih.gov Additionally, HDCA can be produced from hyocholic acid, α-muricholic acid, and ω-muricholic acid by specific bacterial strains, such as the Gram-positive rod HDCA-1 isolated from rat intestinal microflora. wikipedia.orgnih.gov Bacterial 7α-dehydroxylation in the colon also contributes to the production of HDCA from hyocholic acid and ω-muricholic acid. wikipedia.orgmdpi.com

Table 3: Secondary Muricholic Acid Transformations by Gut Microbiota

Precursor Bile AcidSecondary Bile Acid ProductMicrobial ProcessKey Microorganisms InvolvedSource
β-Muricholic acidω-Muricholic acidEnzymatic conversion (oxidation then reduction)Clostridium, Eubacterium lentum, Fusobacterium sp. cancerbiomed.orgbiorxiv.orgnih.govasm.orgglpbio.com
β-Muricholic acidHyodeoxycholic acid7β-dehydroxylation and 6β-hydroxy epimerizationGram-positive rod HDCA-1 nih.gov
Hyocholic acidHyodeoxycholic acidBacterial 7α-dehydroxylationSpecific bacterial strains (e.g., HDCA-1) wikipedia.orgnih.govwikipedia.orgmdpi.com
α-Muricholic acidHyodeoxycholic acidBacterial transformationSpecific bacterial strains (e.g., HDCA-1) wikipedia.orgnih.gov
ω-Muricholic acidHyodeoxycholic acidBacterial 7α-dehydroxylationSpecific bacterial strains (e.g., HDCA-1) wikipedia.orgnih.govmdpi.com

Molecular Mechanisms and Signaling Pathways Mediated by Muricholic Acid

Interaction with Nuclear Receptors: Farnesoid X Receptor (FXR)

The farnesoid X receptor (FXR) is a nuclear receptor activated by bile acids that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. nih.govmdpi.com Muricholic acids, particularly their conjugated forms, have been identified as key modulators of FXR signaling, functioning primarily as antagonists.

Research has established that specific forms of muricholic acid act as endogenous antagonists to the farnesoid X receptor (FXR). Tauro-β-muricholic acid (TβMCA) and Tauro-α-muricholic acid (TαMCA) are recognized as naturally occurring, competitive, and reversible FXR antagonists. mdpi.comasm.org In vitro studies have determined the half-maximal inhibitory concentration (IC50) of TβMCA to be approximately 40 μM, while TαMCA has an IC50 of around 28 μM. asm.org These taurine-conjugated muricholic acids are notably elevated in germ-free mice, suggesting that the gut microbiota plays a crucial role in their metabolism and, consequently, in the regulation of FXR activity. researchgate.netabdominalkey.com

Glycine-β-muricholic acid (GβMCA), a derivative of TβMCA, has also been identified as a potent, intestine-selective FXR antagonist. nih.govcaymanchem.com A significant characteristic of GβMCA is its resistance to hydrolysis by bacterial bile salt hydrolase (BSH), which makes it a more stable and long-acting inhibitor of intestinal FXR compared to TβMCA. nih.gov This stability allows it to exert sustained antagonistic effects within the gut. nih.gov In cell-based assays, GβMCA at a concentration of 100 μM has been shown to inhibit the expression of FXR target genes. caymanchem.com The antagonistic properties of these this compound conjugates are central to their influence on various metabolic pathways.

Table 1: Antagonistic Activity of Muricholic Acids on Farnesoid X Receptor (FXR)

Compound Type IC50 Key Characteristics Source(s)
Tauro-β-muricholic acid (TβMCA) Endogenous Antagonist ~40 μM Competitive and reversible; levels regulated by gut microbiota. asm.org
Tauro-α-muricholic acid (TαMCA) Endogenous Antagonist ~28 μM Naturally occurring FXR antagonist. asm.org
Glycine-β-muricholic acid (GβMCA) Intestine-Selective Antagonist 100 μM (in vitro) Resistant to bacterial bile salt hydrolase (BSH), providing gut stability. nih.govcaymanchem.com

By antagonizing FXR, muricholic acids initiate a cascade of changes in the expression of key genes and proteins that are critical to metabolic homeostasis. This modulation occurs primarily through the disruption of the negative feedback loops controlled by FXR in the liver and intestine.

The synthesis of bile acids from cholesterol is a tightly regulated process, with Cholesterol 7α-hydroxylase (CYP7A1) being the rate-limiting enzyme in the primary pathway. researchgate.nettandfonline.com Sterol 12α-hydroxylase (CYP8B1) is another key enzyme that determines the ratio of cholic acid to chenodeoxycholic acid. tandfonline.comfrontiersin.org FXR activation normally suppresses the transcription of both CYP7A1 and CYP8B1 as part of a negative feedback mechanism. tandfonline.comnih.gov

Antagonism of intestinal FXR by muricholic acids, such as TβMCA, disrupts this feedback loop. mdpi.commdpi.com By inhibiting FXR in the ileum, these antagonists prevent the downstream signaling that would normally suppress bile acid synthesis in the liver. This leads to an upregulation of CYP7A1 gene expression, thereby increasing the conversion of cholesterol into bile acids. mdpi.commdpi.comjst.go.jp Studies in preclinical models, including Cyp8b1 knockout mice, have shown that an increase in FXR-antagonistic muricholic acids is associated with induced Cyp7a1 expression. h1.conih.gov This effect underscores a potent regulatory mechanism where muricholic acids act as positive regulators of bile acid synthesis by relieving FXR-mediated repression. h1.conih.gov

The gut-liver signaling axis involving Fibroblast Growth Factor 15 (FGF15 in mice, FGF19 in humans) is a critical pathway for the regulation of bile acid synthesis. nih.govjst.go.jp In response to bile acid absorption and subsequent FXR activation in intestinal enterocytes, FGF15 is produced and secreted into the portal circulation. jomes.org FGF15 then travels to the liver, where it binds to its receptor (FGFR4/β-Klotho) on hepatocytes to suppress CYP7A1 expression. nih.govjomes.org

Muricholic acids, by acting as intestinal FXR antagonists, directly inhibit this process. jst.go.jptandfonline.com Treatment with GβMCA or an accumulation of TβMCA in preclinical models has been shown to repress FXR signaling in the ileum, leading to a significant decrease in Fgf15 mRNA levels. nih.govcaymanchem.com This reduction in the FGF15 signal from the gut effectively removes the brake on hepatic CYP7A1, contributing to increased bile acid production. mdpi.comresearchgate.net This modulation of the FXR-FGF15 axis is a primary mechanism through which muricholic acids exert their metabolic effects. mdpi.comtandfonline.com

Small Heterodimer Partner (SHP) is an atypical nuclear receptor that acts as a transcriptional corepressor. mdpi.comnih.gov In both the liver and the intestine, SHP is a direct target gene of FXR. abdominalkey.comjst.go.jp Upon activation by bile acids, FXR induces the expression of SHP, which in turn inhibits the transcription of various genes, including CYP7A1 in the liver. mdpi.comjci.org

The antagonistic action of muricholic acids on FXR leads to the downregulation of Shp expression. nih.govjst.go.jp Preclinical studies using GβMCA demonstrated that its administration decreases Shp mRNA levels in the ileum. nih.govcaymanchem.com Similarly, conditions that lead to an increase in TβMCA, such as treatment with certain antibiotics, result in decreased intestinal FXR signal transduction and subsequently reduced SHP expression. jst.go.jp This inhibition of the FXR-SHP pathway in the intestine is a key component of the broader regulatory effects mediated by this compound antagonism. mdpi.com

Table 2: Impact of this compound FXR Antagonism on Gene Expression

Gene/Pathway Tissue Effect of this compound Antagonism Consequence Source(s)
CYP7A1 Liver Upregulation / Increased Expression Increased bile acid synthesis from cholesterol. mdpi.commdpi.comjst.go.jph1.co
CYP8B1 Liver Upregulation (indirectly) Altered bile acid pool composition. tandfonline.comfrontiersin.orgnih.gov
FGF15/19 Ileum Downregulation / Decreased Expression Reduced negative feedback signal to the liver, promoting CYP7A1 expression. nih.govcaymanchem.comtandfonline.com
SHP Ileum Downregulation / Decreased Expression Reduced local transcriptional repression by FXR. nih.govcaymanchem.comjst.go.jp

The targeted inhibition of intestinal FXR by muricholic acids has demonstrated significant beneficial effects on various metabolic pathways in preclinical models of obesity, insulin (B600854) resistance, and nonalcoholic steatohepatitis (NASH). nih.govmdpi.comportlandpress.com By selectively antagonizing FXR in the gut, derivatives like GβMCA can trigger systemic metabolic improvements without causing the potential adverse effects associated with inhibiting hepatic FXR. jomes.org

In mouse models of high-fat diet-induced obesity, oral administration of GβMCA prevents weight gain, reduces blood glucose levels, and improves insulin sensitivity. caymanchem.com These effects are linked to the inhibition of intestinal FXR signaling, which subsequently reduces intestine-derived ceramides (B1148491) that can contribute to insulin resistance and hepatic steatosis. nih.gov Similarly, TβMCA has been shown to improve metabolic parameters, and its increased levels following modulation of gut microbiota correlate with protection from obesity and fatty liver. jst.go.jpresearchgate.net

Furthermore, in preclinical models of NASH, GβMCA treatment has been found to ameliorate liver damage by improving lipid accumulation, inflammatory responses, and collagen deposition. nih.gov Mechanistically, GβMCA decreases intestine-derived ceramides by suppressing ceramide synthesis-related genes via the inhibition of intestinal FXR signaling. nih.gov This leads to reduced endoplasmic reticulum (ER) stress and inflammation in the liver, highlighting the therapeutic potential of targeting the intestinal FXR-ceramide axis for complex metabolic diseases like NASH. nih.gov These findings establish that the selective antagonism of intestinal FXR by muricholic acids is a promising strategy for treating metabolic disorders. mdpi.comportlandpress.com

Influence on FXR-Mediated Metabolic Pathways in Preclinical Models

Lipid Metabolism: Reverse Cholesterol Transport, Triglyceride Synthesis and Clearance

Muricholic acids are key players in lipid metabolism, particularly in the process of reverse cholesterol transport (RCT), which is crucial for removing excess cholesterol from peripheral tissues back to the liver for excretion. nih.govmdpi.com MCAs, being hydrophilic, are potent inhibitors of intestinal cholesterol absorption, a key step in promoting RCT. nih.gov In mice, a diet rich in cholesterol leads to an increase in the synthesis of hydrophilic muricholic acids. mdpi.com This increase in MCAs inhibits the farnesoid X receptor (FXR), a nuclear receptor that plays a central role in bile acid and cholesterol metabolism. nih.govmdpi.com The inhibition of FXR signaling leads to increased biliary and basolateral excretion of cholesterol and newly synthesized bile acids, while reducing their reabsorption in the intestine and kidneys. mdpi.com This coordinated response facilitates the efficient elimination of cholesterol from the body. mdpi.com

The role of MCAs in lipid metabolism is further highlighted by studies on mice lacking the enzyme Cyp2c70, which is responsible for MCA synthesis. nih.gov These mice exhibit a "human-like" bile acid profile and show significant alterations in lipid metabolism, including reduced cholesterol synthesis and increased levels of LDL-cholesterol. nih.gov This underscores the importance of MCAs in maintaining the distinct lipid metabolic phenotype observed in mice. nih.gov

Regarding triglyceride metabolism, bile acids, in general, are known to regulate triglyceride synthesis and clearance. Activation of FXR by certain bile acids can suppress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of fatty acid and triglyceride synthesis. abdominalkey.com Conversely, the antagonistic effect of MCAs on FXR could potentially modulate this pathway. Furthermore, FXR activation influences the clearance of triglycerides from the blood by increasing the expression of lipoprotein lipase (B570770) and the VLDL receptor, while suppressing inhibitors of lipoprotein lipase like ApoCIII. abdominalkey.com

Table 1: Impact of this compound on Key Proteins in Lipid Metabolism

Protein/ReceptorRole in Lipid MetabolismEffect of Increased this compound Levels
FXR (Farnesoid X Receptor) Nuclear receptor regulating bile acid and cholesterol homeostasis.Inhibition of activity. mdpi.com
LXR (Liver X Receptor) Nuclear receptor that senses cellular cholesterol levels.Activation is favored due to FXR inhibition. mdpi.com
SREBP-2 (Sterol Regulatory Element-Binding Protein 2) Transcription factor that activates genes for cholesterol synthesis.Signaling is promoted. mdpi.com
NTCP (Na+-taurocholate cotransporting polypeptide) Transporter for bile acid uptake into hepatocytes.Expression is downregulated. mdpi.com
Glucose Metabolism: Gluconeogenesis and Glycolysis Regulation

Muricholic acids also exert influence over glucose metabolism, primarily through their interaction with the farnesoid X receptor (FXR). nih.govrupress.org The role of FXR in glucose homeostasis is complex and appears to be context-dependent. Some studies indicate that FXR activation can suppress the expression of key gluconeogenic enzymes like phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing hepatic glucose production. rupress.org This suggests that bile acids can contribute to lowering blood glucose levels.

Conversely, other research highlights that antagonism of FXR by specific bile acids, such as tauro-β-muricholic acid (T-β-MCA), can lead to improved metabolic outcomes. rupress.org For instance, oral administration of glycine-β-muricholic acid (Gly-MCA), an intestinal FXR antagonist, has been shown to improve insulin resistance and obesity in preclinical models. rupress.org The proposed mechanisms for these beneficial effects of FXR inhibition include decreased hepatic gluconeogenesis due to reduced activity of pyruvate (B1213749) carboxylase. nih.gov

Table 2: this compound's Influence on Glucose Metabolism Pathways

Metabolic ProcessKey Enzymes/RegulatorsEffect of this compound-Mediated FXR Antagonism
Gluconeogenesis (Liver) PEPCK, G6Pase, Pyruvate CarboxylasePotential decrease in activity. rupress.orgnih.gov
Glycolysis -Indirectly influenced through FXR signaling. rupress.org
Insulin Sensitivity -Improved in preclinical models with Gly-MCA. rupress.orgnih.gov

Interaction with G Protein-Coupled Receptors: Takeda G Protein-Coupled Receptor 5 (TGR5)

Beyond nuclear receptors, muricholic acids and other bile acids interact with the Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor involved in energy homeostasis, inflammation, and insulin sensitivity. wikipedia.orgkarger.com

Ligand Activity and Receptor Activation Profile

TGR5 is activated by various bile acids, with hydrophobic bile acids generally being the most potent agonists. physiology.org While specific data on the direct binding affinity and activation profile of individual muricholic acids on TGR5 are part of ongoing research, it is established that bile acids as a class are the natural ligands for this receptor. wikipedia.orgfrontiersin.org The activation of TGR5 by bile acids initiates a cascade of intracellular signaling events. wikipedia.org

Downstream Signaling Cascades (e.g., cAMP-PKA Pathway)

Upon ligand binding, TGR5 couples to the Gs alpha subunit of the G protein complex, leading to the activation of adenylyl cyclase. frontiersin.org This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.org The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA). mdpi.comresearchgate.net The activated PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which in turn regulates the expression of target genes. nih.govmdpi.com This cAMP-PKA pathway is a central mechanism through which TGR5 activation exerts its physiological effects. researchgate.net

Contribution to Energy Expenditure and Insulin Sensitivity in Preclinical Contexts

In preclinical studies, the activation of TGR5 has been linked to increased energy expenditure and improved insulin sensitivity. karger.comfrontiersin.org One of the key mechanisms is the TGR5-mediated induction of the enzyme deiodinase 2 in brown adipose tissue and muscle. karger.com This enzyme converts the inactive thyroid hormone T4 to the active form T3, which stimulates thermogenesis and energy expenditure. karger.com

Furthermore, TGR5 activation in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1). karger.comcell-stress.com GLP-1 is an incretin (B1656795) hormone that enhances glucose-dependent insulin secretion from pancreatic beta-cells, suppresses glucagon (B607659) release, and promotes satiety, all of which contribute to improved glycemic control and insulin sensitivity. cell-stress.comtandfonline.com Studies in obese mouse models have shown that TGR5 activation can lead to reduced weight gain and improved insulin sensitivity. cell-stress.com

Anti-Inflammatory Effects and Intestinal Barrier Function Modulation

TGR5 activation has been shown to exert anti-inflammatory effects and play a role in maintaining intestinal barrier function. karger.commdpi.com In macrophages, TGR5 signaling can suppress the production of pro-inflammatory cytokines. mdpi.com This anti-inflammatory action is partly mediated by the cAMP pathway.

Regarding the intestinal barrier, TGR5 is expressed in intestinal epithelial cells. karger.com Its activation can enhance the integrity of the intestinal barrier, potentially by modulating the expression of tight junction proteins. tandfonline.com A compromised intestinal barrier is associated with increased permeability, allowing the translocation of bacterial products that can trigger inflammation. By strengthening this barrier, TGR5 activation can help to mitigate intestinal and systemic inflammation. tandfonline.com Some studies have shown that TGR5-deficient mice are more susceptible to colitis and exhibit increased intestinal permeability. tandfonline.com Furthermore, treatment with glycine-β-muricholic acid has been found to improve gut barrier function in a mouse model of liver disease. nih.gov

Physiological Roles of Muricholic Acids in Preclinical Models

Regulation of Bile Acid Homeostasis and Pool Size

While bile acid synthesis is generally regulated by a negative feedback loop mediated by FXR, MCAs contribute to a positive feedback mechanism in mice. Tauro-conjugated alpha- and beta-muricholic acids (TαMCA and TβMCA) have been identified as FXR antagonists researchgate.netimrpress.com. By inhibiting FXR signaling in the ileum, TβMCA can alleviate the FXR-mediated repression of fibroblast growth factor 15 (FGF15) and cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis researchgate.netimrpress.comnih.govnih.gov. This alleviation leads to increased hepatic bile acid production, effectively acting as a positive feedback loop for bile acid synthesis researchgate.netnih.gov. Studies in antibiotic-treated or Cyp8b1-deficient mice, which show reduced levels of FXR-agonistic bile acids and increased levels of FXR-antagonistic MCAs, further support this mechanism, demonstrating induced bile acid synthesis nih.gov.

Table 1: Impact of Muricholic Acids on Bile Acid Pool Hydrophilicity in Mouse Models

Mouse ModelMuricholic Acid StatusBile Acid Pool HydrophilicityAssociated EffectsSource
Wild-type miceAbundantHighReduced cholesterol absorption, protection against hydrophobic bile acid toxicity mdpi.comphysiology.orgplos.orgnih.gov
Cyp2c-deficient (Cyp2c-/-) miceLackingLow (human-like, hydrophobic)Increased hepatic/plasma total BAs, altered biliary excretion, potential liver damage childrensmercy.orgmdpi.comnih.gov
Mdr2-/- mice (cholestasis model)Presence of MCAsIncreased (protective)Prevention of progressive liver damage nih.gov
Cyp8b1-/- mice (increased MCAs)AbundantHighReduced cholesterol absorption, resistance to diet-induced weight gain, steatosis, and glucose intolerance plos.orgnih.gov

Positive Feedback Mechanism for Bile Acid Synthesis

Modulation of Gut Microbiota Composition and Function

Muricholic acids interact with the gut microbiota, directly influencing bacterial growth and survival, and indirectly modulating host signaling pathways. The gut microbiota, in turn, significantly impacts bile acid metabolism, creating a complex bidirectional relationship frontiersin.orgnih.govfrontiersin.org.

Studies in preclinical models have demonstrated that muricholic acids possess direct antimicrobial properties. Specifically, α-muricholic acid, β-muricholic acid, and ω-muricholic acid have been shown to inhibit the germination of Clostridium difficile spores and can also affect the growth of its vegetative cells nih.govfrontiersin.orgtandfonline.comresearchgate.netplos.org. This inhibitory effect highlights a notable difference between mice and humans, as these MCAs are not typically found in healthy adult humans, suggesting a potential protective mechanism in the murine gut against C. difficile infection nih.govplos.org.

Direct Effects on Bacterial Growth and Survival (e.g., Clostridium difficile)

Roles in Metabolic Regulation in Animal Models

Muricholic acids have been implicated in the regulation of various metabolic processes in animal models, particularly concerning obesity, steatosis, and glucose and lipid metabolism. High endogenous production of, or treatment with, MCAs has been shown to reduce cholesterol absorption significantly mdpi.complos.org. In Cyp8b1-deficient (Cyp8b1-/-) mice, which exhibit an abundance of MCAs due to altered bile acid synthesis pathways, resistance to dietary-induced weight gain, steatosis (fatty liver), and impaired glucose metabolism has been observed plos.orgnih.gov. These mice displayed less weight gain, attenuated liver enlargement with steatosis, and lower serum LDL-cholesterol levels when fed a high-fat diet compared to wild-type controls plos.org. Furthermore, Cyp8b1-/- mice showed improved glucose tolerance and insulin (B600854) sensitivity plos.orgnih.gov.

The beneficial metabolic effects of MCAs are partly attributed to their FXR antagonistic properties. For example, glycine-β-muricholic acid (Gly-MCA), an intestinal FXR-specific inhibitor, has been shown to improve obesity, insulin resistance, and liver steatosis in mice, associated with lower serum levels of ceramides (B1148491) frontiersin.orgrupress.orgbmj.comjst.go.jp. Similarly, polyphenol-induced improvements in glucose metabolism in db/db mice were associated with changes in bile acid profiles, including depleted ω-muricholic acid (ωMCA) and tauro-ω-muricholic acid (TωMCA), and increased primary bile acids, consistent with FXR inhibition and reduced ceramide synthesis bmj.com. These findings suggest that MCAs, through their influence on bile acid composition and FXR signaling, contribute to metabolic regulation in preclinical models, potentially offering insights into strategies for managing metabolic disorders.

Contribution to Obesity and Weight Gain Resistance

Studies in preclinical models suggest that muricholic acids may contribute to resistance against obesity and weight gain. Mice with high endogenous production of MCAs, such as those deficient in steroid 12-alpha hydroxylase (Cyp8b1-/- mice), exhibit reduced weight gain when fed a high-fat diet compared to wild-type littermates nih.govplos.orgbohrium.com. This protective effect is partly attributed to a general reduction in lipid absorption nih.govplos.org. Conversely, a study investigating the direct effects of genetically eliminating MCAs in mice (Cyp2c-/- mice) found that while it did not protect against diet-induced obesity, it might protect against liver injury nih.govresearchgate.net. These findings highlight the complex interplay of MCAs within the broader bile acid pool and their impact on energy balance.

Influence on Glucose Homeostasis and Insulin Sensitivity

Muricholic acids have been shown to influence glucose homeostasis and insulin sensitivity in preclinical models. Cyp8b1-/- mice, which are abundant in MCAs, demonstrate improved glucose tolerance and enhanced response to insulin when exposed to a high-fat diet nih.govplos.org. They exhibit lower serum glucose levels following oral glucose gavage or intraperitoneal insulin injection compared to control mice plos.org. The administration of glycine-β-muricholic acid (Gly-MCA), an intestinal FXR inhibitor, has been reported to improve insulin resistance and glucose tolerance in obese mice frontiersin.orgrupress.orgdiabetesjournals.orgnih.gov. This suggests that modulating FXR activity, where certain MCAs act as antagonists, can positively impact glucose metabolism frontiersin.orgdiabetesjournals.orgnih.govjst.go.jp.

Effects on Hepatic Steatosis and Liver Fibrosis

MCAs also play a role in modulating hepatic steatosis (fatty liver) and liver fibrosis. Cyp8b1-/- mice, characterized by high MCA levels, show resistance to diet-induced steatosis nih.govplos.orgbohrium.com. Furthermore, gamma-muricholic acid (γ-MCA) has been investigated for its inhibitory effects on nonalcoholic steatohepatitis (NASH), a severe form of fatty liver disease that can progress to fibrosis. In mice fed a high-fat, high-cholesterol diet, γ-MCA administration reduced hepatic steatosis by agonizing FXR, which in turn inhibited lipogenesis through the SHP/LXRα/FASN signaling pathway nih.gov. This amelioration of steatosis protected hepatocytes from lipid peroxidation and injury, thereby preventing NASH progression in the rodent model nih.gov. While some studies suggest that increasing hepatic bile acid levels can improve fatty liver, the specific role of MCAs in liver fibrosis is still being elucidated mdpi.com.

Interactions with Environmental Factors and Xenobiotics

The metabolic effects of muricholic acids can be significantly modulated by environmental factors, including dietary components and exposure to specific toxicants.

Modulation by Dietary Interventions (e.g., High-Fat Diet)

Dietary interventions, particularly high-fat diets, significantly modulate this compound levels and their metabolic impact. In mice, a high-fat diet can alter bile acid concentrations, including MCAs lipidmaps.org. Dietary administration of soybean protein in mice with high-fat diet-induced obesity has been shown to decrease fecal levels of α-muricholic acid, correlating with changes in gut microbiota composition lipidmaps.org. Conversely, switching from a high-fat to a low-fat diet increases plasma, liver, and muscle levels of α-muricholic acid lipidmaps.org. Capsaicin (B1668287), a compound found in chili peppers, has been observed to increase levels of β-muricholic acid and tauro-β-muricholic acid in high-fat-fed rats, which can regulate FXR to influence lipid metabolism foodandnutritionresearch.net. These findings underscore the dynamic interplay between diet, gut microbiota, and MCA profiles in modulating metabolic health nih.govnih.gov.

Responses to Specific Environmental Toxicants (e.g., Antimony, Copper)

Muricholic acids are also implicated in the body's response to environmental toxicants. Exposure to heavy metals like antimony and copper, which can contaminate food and enter the body, has been shown to induce liver inflammation researchgate.net. Research indicates that antimony and/or copper significantly up-regulated the levels of taurine-β-muricholic acid (T-β-MCA) in serum and liver of preclinical models researchgate.net. This increase in T-β-MCA, an FXR antagonist, was linked to a reduction in Lactobacillus spp. in the gut microbiota researchgate.net. The elevated T-β-MCA levels inhibited the FXR-SHP pathway in the liver and the FXR-FGF15 pathway in the ileum, promoting the transcription of cholesterol 7-alpha hydroxylase (CYP7A1) and increasing total bile acid concentrations, ultimately contributing to liver inflammation researchgate.net. These findings provide insights into how environmental toxicants can disrupt bile acid metabolism, specifically MCAs, leading to adverse health outcomes.

Advanced Research Methodologies and Experimental Models in Muricholic Acid Studies

Pharmacological Interventions Targeting Bile Acid Pathways

Treating mice with antibiotics that are poorly absorbed is a common method to disrupt the gut microbiota and study its impact on host metabolism. This approach often mimics the metabolic phenotypes observed in germ-free mice.

Antibiotic treatment has been shown to:

Alter Gut Microbiota Composition: Broad-spectrum antibiotics significantly change the diversity and composition of the intestinal microbial community. wur.nlasm.org

Increase Muricholic Acid Levels: Similar to GF mice, antibiotic-treated rodents show an increase in the proportion of muricholic acids and their taurine (B1682933) conjugates in the bile acid pool. pnas.orghelmholtz-munich.de This is due to the suppression of bacteria that would normally metabolize these compounds.

Modify Bile Acid Profiles: Treatment leads to an accumulation of taurine-conjugated primary bile acids and a decrease in secondary bile acids. asm.orgmdpi.com

Impact Host Metabolism: These changes in the gut microbiome and bile acid pool can lead to improved glucose metabolism and reduced inflammation in certain genetic backgrounds of mice. helmholtz-munich.de

For instance, treatment with vancomycin (B549263) and metronidazole (B1676534) in mice increased the proportion of this compound. helmholtz-munich.de Similarly, treating rats with antibiotics like streptomycin (B1217042) and penicillin resulted in a bile acid profile dominated by taurine-conjugated bile acids, including tauro-β-muricholic acid, mirroring the state in GF animals. pnas.org These studies underscore how pharmacological perturbation of the gut microbiota can profoundly alter this compound metabolism and, consequently, host physiology.

Administration of Bile Acid Analogues and Receptor Agonists/Antagonists

The study of muricholic acids' complex roles in physiology and disease is greatly advanced by the use of bile acid analogues, as well as specific agonists and antagonists for their primary receptors, the farnesoid X receptor (FXR) and the Takeda G protein-coupled receptor 5 (TGR5). These tools allow researchers to dissect the specific signaling pathways that muricholic acids modulate.

Muricholic acids, particularly tauro-β-muricholic acid (TβMCA), are recognized as naturally occurring FXR antagonists. nih.govnih.gov This antagonistic action is a key mechanism by which the gut microbiota can regulate the host's bile acid synthesis. nih.gov In experimental settings, administration of glycine-β-muricholic acid (Gly-MCA), a derivative of TβMCA, has been used to specifically antagonize intestinal FXR signaling. researchgate.netfrontiersin.org This has been shown to prevent or reverse high-fat diet-induced obesity, insulin (B600854) resistance, and fatty liver in mouse models. researchgate.netfrontiersin.org The effects of such antagonists highlight the importance of intestinal FXR in metabolic health.

Conversely, synthetic FXR agonists like obeticholic acid (OCA) and INT-747 are employed to study the effects of FXR activation. mdpi.comresearchgate.net For instance, OCA, an analogue of chenodeoxycholic acid, has been shown to inhibit endogenous bile acid synthesis. frontiersin.org The use of these agonists has been pivotal in demonstrating FXR's role in reducing liver inflammation and fibrosis. mdpi.com However, some FXR agonists have been associated with side effects like pruritus. mdpi.comamegroups.org

TGR5, another key bile acid receptor, is activated by a different profile of bile acids, with secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) being potent agonists. frontiersin.orgportlandpress.com To investigate TGR5-specific pathways, researchers utilize selective agonists such as INT-777. frontiersin.org Studies with these agonists have revealed TGR5's role in stimulating the secretion of glucagon-like peptide-1 (GLP-1), which in turn promotes insulin secretion. oatext.comnih.gov Dual agonists that target both FXR and TGR5, like INT-767, are also being explored for their potential to address multiple aspects of metabolic disease, including improving metabolic control and reducing liver fibrosis. frontiersin.org

The table below summarizes key bile acid analogues and receptor modulators used in research, along with their primary targets and observed effects.

Compound Type Primary Target(s) Key Research Findings
Tauro-β-muricholic acid (TβMCA) Natural Bile AcidFXR AntagonistRegulates bile acid synthesis by inhibiting FXR in the ileum. nih.govnih.gov
Glycine-β-muricholic acid (Gly-MCA) Bile Acid DerivativeIntestinal FXR AntagonistAmeliorates diet-induced obesity, insulin resistance, and fatty liver in mice. researchgate.netfrontiersin.org
Obeticholic Acid (OCA) Synthetic Bile Acid AnalogueFXR AgonistInhibits bile acid synthesis; improves liver histology in NASH clinical trials. frontiersin.orgmdpi.comamegroups.org
INT-777 Synthetic AgonistTGR5 AgonistStimulates GLP-1 secretion and improves energy metabolism. frontiersin.org
INT-767 Synthetic AgonistDual FXR/TGR5 AgonistImproves metabolic control and reduces liver fibrosis in animal models. frontiersin.org

Analytical Techniques for Bile Acid Profiling and Quantification

Accurate and comprehensive analysis of the bile acid pool, including the various forms of this compound, is fundamental to understanding their biological functions. Advanced analytical techniques are essential for separating and quantifying these structurally similar molecules in complex biological matrices.

UPLC-MS/MS has become the gold standard for the targeted profiling and quantification of bile acids due to its high sensitivity, specificity, and throughput. nih.govnih.gov This technique allows for the simultaneous measurement of a large number of bile acid species, including free, taurine-conjugated, and glycine-conjugated forms, in a single analytical run. nih.govthermofisher.com

The methodology typically involves a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances from biological samples like serum, plasma, liver tissue, or feces. shimadzu.commdpi.com This is often followed by chromatographic separation using a UPLC system, which employs columns with sub-2 µm particles to achieve high-resolution separation of bile acid isomers that may have the same mass-to-charge ratio. nih.govresearchgate.net For instance, methods have been developed to separate α-muricholic acid, β-muricholic acid, and ω-muricholic acid, which can be challenging due to their structural similarity. researchgate.netlcms.cz

Following separation, the bile acids are ionized, typically using electrospray ionization (ESI) in negative mode, and detected by a tandem mass spectrometer. nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each bile acid. nih.govmdpi.com The use of stable isotope-labeled internal standards for each class of bile acid is crucial for accurate quantification, correcting for variations in sample preparation and instrument response. shimadzu.comresearchgate.net

The table below highlights the key parameters and performance metrics of a typical UPLC-MS/MS method for bile acid analysis.

Parameter Description Typical Values/Ranges
Chromatography UPLC with a C18 or similar reversed-phase column.Run times of 10-21 minutes. nih.govthermofisher.com
Ionization Negative mode Electrospray Ionization (ESI).Commonly used for its high efficiency for acidic molecules. nih.gov
Detection Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.Provides high specificity and sensitivity. nih.gov
Quantification Use of stable isotope-labeled internal standards.Linear dynamic ranges of 2-4 orders of magnitude. nih.gov
Sensitivity Limit of Quantification (LOQ).Ranges from 0.02 to 21 ng/mL depending on the analyte and matrix. mdpi.comacs.org
Precision Intra- and inter-day precision (%CV).Generally below 15-20%. shimadzu.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides comprehensive metabolic profiles of biological samples. mdpi.com In the context of bile acid research, ¹H NMR is particularly useful for identifying and quantifying a wide range of metabolites simultaneously, including muricholic acids, without the need for chemical derivatization. researchgate.net

NMR-based metabolomics allows for the analysis of the structural information of molecules in a sample. researchgate.net This can be particularly advantageous for distinguishing between bile acid isomers. The chemical shifts of the protons in the bile acid structure are sensitive to their local chemical environment, providing a unique fingerprint for each compound. researchgate.net Two-dimensional (2D) NMR techniques, such as ¹H-¹³C HSQC, can further resolve overlapping signals in complex spectra, aiding in the unambiguous identification of individual bile acids. researchgate.netnih.gov

While generally less sensitive than MS-based methods, NMR offers high reproducibility and can provide quantitative information for highly abundant metabolites. researchgate.net In metabolomics studies, NMR has been used to analyze the metabolic signatures of gastrointestinal contents, revealing spatial variations in bile acid concentrations along the gut. researchgate.net It has also been applied to study the metabolic profiles of liver tissue in response to various treatments, including the administration of bile acid receptor modulators like Gly-MCA. researchgate.net The resulting data can be analyzed using multivariate statistical methods, such as principal component analysis (PCA), to identify changes in the metabolome associated with different physiological or pathological states. researchgate.netmdpi.com

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

In Vitro and Ex Vivo Research Systems

In vitro and ex vivo models are indispensable for investigating the molecular mechanisms underlying the effects of this compound at the cellular and tissue level. These systems allow for controlled experiments that are not feasible in whole organisms.

Immortalized cell lines are a cornerstone of in vitro research, providing a consistent and readily available system for studying cellular processes. The human monocytic leukemia cell line, THP-1, is a widely used model in bile acid research, particularly for investigating inflammatory and receptor signaling pathways. wikipedia.orgebiohippo.com

THP-1 cells can be differentiated into macrophage-like cells, which are relevant for studying inflammation. spandidos-publications.comfrontiersin.org These cells express bile acid receptors, including TGR5, and have been instrumental in demonstrating the anti-inflammatory effects of bile acids. portlandpress.comnih.gov For example, studies using THP-1 cells have shown that TGR5 activation by bile acids can inhibit the production of pro-inflammatory cytokines like TNF-α in response to lipopolysaccharide (LPS). portlandpress.comnih.gov

These cells have also been used to study the complex role of bile acids in activating the NLRP3 inflammasome, a key component of the innate immune system. frontiersin.orgnih.gov Depending on the inflammatory context, bile acids have been shown to either activate or inhibit the NLRP3 inflammasome in THP-1 cells. frontiersin.org While THP-1 cells are a valuable tool, it is important to note that they may have different receptor expression levels and signaling responses compared to primary monocytes. amegroups.org

The table below outlines the key characteristics and research applications of the THP-1 cell line in bile acid studies.

Characteristic Description Relevance to this compound Research
Origin Human acute monocytic leukemia. wikipedia.orgProvides a human cell context for studying immune responses.
Differentiation Can be differentiated into macrophage-like cells using PMA. ebiohippo.comfrontiersin.orgAllows for the study of macrophage-specific functions and signaling.
Receptor Expression Expresses bile acid receptors such as TGR5. portlandpress.comnih.govEnables the investigation of TGR5-mediated signaling pathways.
Applications Studying inflammation, cytokine production, and inflammasome activation. portlandpress.comfrontiersin.orgnih.govUsed to dissect the molecular mechanisms of bile acid-mediated immunomodulation.

Organoids are three-dimensional (3D) cell culture systems derived from stem cells that self-organize to mimic the structure and function of an organ in vitro. frontiersin.orgfrontiersin.org Intestinal and liver organoids have emerged as powerful ex vivo models for studying bile acid metabolism and signaling in a more physiologically relevant context than traditional 2D cell cultures. epfl.chnih.gov

Intestinal organoids, often referred to as "mini-guts," can be generated from intestinal stem cells and contain all the major cell types of the intestinal epithelium. epfl.ch These organoids have been used to demonstrate that bile acids can promote the growth and differentiation of intestinal stem cells, in part through the TGR5 receptor. epfl.ch They also retain disease-specific characteristics when derived from patients with conditions like inflammatory bowel disease, making them a valuable tool for studying disease pathogenesis. frontiersin.org

Liver organoids can be established from liver progenitor cells and can differentiate into both hepatocytes and cholangiocytes. frontiersin.org These models are used to study bile acid synthesis, transport, and toxicity. frontiersin.org Furthermore, co-culture systems of intestinal and liver organoids have been developed to model the enterohepatic circulation of bile acids, providing a platform to study inter-organ communication. nih.govphysiology.org These advanced models have shown that the coupled system can replicate key aspects of in vivo bile acid signaling, such as the regulation of fibroblast growth factor 19 (FGF19) secretion from the intestine and the subsequent downregulation of bile acid synthesis in the liver. nih.gov

Primary cell cultures, which involve the direct isolation and culture of cells from tissues, are also used in bile acid research. For example, primary hepatocytes have been used in luciferase reporter assays to study the antagonistic effects of TβMCA on FXR activation. google.com While providing a very close representation of the in vivo state, primary cells have a limited lifespan in culture, which can restrict their experimental use.

Future Directions and Translational Considerations in Muricholic Acid Research

Elucidating Species-Specific Bile Acid Metabolism and Signaling

A critical area of future research involves further elucidating the species-specific differences in bile acid metabolism and signaling, particularly concerning muricholic acids. Muricholic acids, such as α-muricholic acid (α-MCA) and β-muricholic acid (β-MCA), constitute a significant portion of the bile acid pool in rodents, in contrast to humans where they are found at very low levels citeab.comnih.gov. This divergence is largely attributed to the enzyme cytochrome P450 Cyp2c70 in mice, which is responsible for the 6-hydroxylation of chenodeoxycholic acid (CDCA) and ursodeoxycholic acid (UDCA) into α-MCA and β-MCA, respectively nih.govcalpoly.edu. Human CYP2C9, the orthologous enzyme, does not perform this function, thereby explaining the absence of MCAs in humans.

The functional implications of these species differences are profound. MCAs, particularly their taurine-conjugated forms (T-MCAs), act as potent antagonists of the farnesoid X receptor (FXR), a key nuclear receptor regulating bile acid, lipid, and glucose homeostasis nih.gov. This antagonistic action contrasts sharply with the FXR agonistic properties of major human bile acids like cholic acid (CA), CDCA, and deoxycholic acid (DCA). Understanding how the varying composition and signaling properties of bile acid pools impact metabolic regulation across species is vital for translational research. For instance, genetic deletion of Cyp2c70 in mice results in a "human-like" bile acid profile, characterized by a lack of MCAs and an increase in CDCA and UDCA citeab.com. These mice exhibit reduced bile acid and cholesterol synthesis and elevated serum LDL-cholesterol, underscoring the crucial role of MCAs in murine cholesterol metabolism citeab.com. Further studies using such "humanized" mouse models are essential to bridge the gap between preclinical findings in rodents and their applicability to human physiology.

The table below summarizes key species-specific differences in bile acid metabolism:

FeatureMice (Rodents)HumansKey Enzyme/Factor Involved
Dominant Muricholic Acids High proportion of α-MCA, β-MCA, ω-MCA citeab.comnih.govVery low or absent nih.govCyp2c70 nih.govcalpoly.edu
FXR Activity T-MCAs act as FXR antagonists nih.govCA, CDCA, DCA act as FXR agonistsFXR
Primary Conjugation Primarily with taurine (B1682933) nih.govWith both taurine and glycine (B1666218) nih.govHepatic conjugation enzymes
Cyp2c70 Gene Present and active in MCA synthesis nih.govcalpoly.eduOrtholog (CYP2C9) does not produce MCAsCyp2c70, CYP2C9

Advanced Systems Biology Approaches to Host-Microbiome-Muricholic Acid Interactions

Advanced systems biology approaches are pivotal for deciphering the intricate interactions between the host, gut microbiome, and muricholic acid metabolism. Techniques such as metabolomics, metagenomics, and 16S rRNA gene pyrosequencing provide comprehensive insights into these complex bidirectional relationships. The gut microbiome profoundly influences bile acid composition through various enzymatic activities, including bile salt hydrolases (BSHs) and 7α-dehydroxylases, which convert primary bile acids into secondary ones.

For instance, studies have shown that alterations in the gut microbiome can significantly impact this compound levels and, consequently, host metabolism. The antioxidant tempol, for example, modifies the gut microbiota by reducing Lactobacillus species and their BSH activity, leading to an accumulation of intestinal tauro-β-muricholic acid (T-β-MCA). This increase in T-β-MCA, an FXR antagonist, inhibits intestinal FXR signaling, contributing to anti-obesity effects in mice and highlighting a direct biochemical link between the microbiome, nuclear receptor signaling, and metabolic disorders.

Furthermore, research utilizing germ-free Cyp2c70-deficient mice has demonstrated how gut microbiota colonization can dramatically alter the bile acid pool. Colonization with a mouse gut microbiota, but not a human one, led to a significant increase in UDCA at the expense of CDCA, resulting in a less hydrophobic bile acid pool and the resolution of liver fibrosis. This exemplifies the critical role of species-specific gut microbiota in shaping bile acid profiles and influencing host health outcomes.

The impact of the gut microbiome extends to systemic lipid metabolism and energy balance through its modulation of bile acid metabolism. Specific bacterial clusters, such as Coriobacteriaceae, have been correlated with hepatic triglyceride, glucose, and glycogen (B147801) levels, suggesting their influence on host metabolic pathways. The integration of multi-omics data is crucial to build comprehensive "transgenomic graph models" that illustrate the complex interplay between microbial communities and host metabolic phenotypes. Future work will increasingly leverage "organ-on-chip" technologies and in vitro human gut microbe cultures to model enterohepatic circulation and account for individual genetic and microbial variations, facilitating the development of personalized therapeutic strategies.

Mechanistic Studies on Novel this compound Derivatives and Their Biological Activities

A promising avenue for future research lies in the mechanistic investigation of novel this compound derivatives and their unique biological activities. The structural variations of muricholic acids, particularly the presence of hydroxyl groups at the 6-position, distinguish them from primary human bile acids and contribute to their distinct signaling properties nih.gov.

One notable derivative, glycine-conjugated β-muricholic acid (G-β-MCA), has been studied for its potential therapeutic applications. In Cyp2c70 knockout mice, G-β-MCA treatment demonstrated anti-cholestasis effects, alleviating ductular reaction and liver fibrosis and improving gut barrier function. These beneficial effects are attributed to its hydrophilic physicochemical properties and its action as an FXR antagonist. This suggests that specific modifications to the this compound structure can lead to compounds with tailored biological activities.

Beyond their roles in metabolic regulation, bile acids and their synthetic derivatives are being explored for anticancer activities. Novel bile acid derivatives have shown promising results in targeting various cancer cell types by inducing apoptosis, highlighting their potential as alternative anticancer agents. Further in-depth mechanistic studies are required to fully understand how these derivatives exert their effects at a molecular level.

Moreover, research is ongoing to understand how the precise number and stereochemical orientation of hydroxyl groups in muricholic acids and their synthetic analogues influence their interaction with various cellular targets, such as large conductance Ca2+-activated potassium (BKCa) channels. For example, α-muricholic acid is predicted to exhibit similar activity to ursocholic acid on these channels, indicating structure-activity relationships that could be exploited for drug design.

Exploration of this compound-Modulating Strategies for Preclinical Metabolic Intervention

The unique properties of muricholic acids, particularly their FXR antagonistic activity, make them intriguing targets for preclinical metabolic intervention strategies. Modulating this compound levels or their specific activities could offer novel approaches to address various metabolic disorders.

One direct strategy involves increasing the levels of MCAs or their derivatives, particularly in conditions where FXR agonism might be detrimental. Glycine-β-muricholic acid (Gly-MCA), for instance, is currently in preclinical development as an FXR antagonist for the treatment of non-alcoholic steatohepatitis (NASH). This approach aims to leverage the FXR antagonistic properties of MCAs to mitigate disease progression.

Dietary interventions represent a practical and impactful strategy to modulate this compound levels. Dietary fiber supplementation has been shown to increase α-muricholic acid levels in piglets, which correlates with improvements in lipid metabolism. Conversely, a high-fat diet can also influence bile acid synthesis and composition. Further research into specific dietary components that selectively alter this compound profiles could lead to targeted nutritional interventions.

Modulation of the gut microbiome is another powerful strategy. The gut microbiota's composition and activity can be influenced by diet, specific compounds, or probiotic interventions, thereby altering the bile acid pool, including MCAs. For example, capsaicin (B1668287) has been observed to increase levels of β-muricholic acid and tauro-β-muricholic acid, which in turn regulate FXR and contribute to reductions in triglycerides and total cholesterol. Furthermore, specific Lactobacillus species with particular bile salt hydrolase (BSH) activity against T-β-MCA are being investigated as probiotic candidates to manipulate bile acid regulatory feedback mechanisms for metabolic control. The development of selective BSH inhibitors is also an active area of research, as targeting specific BSHs could offer therapeutic benefits for host metabolism.

The use of genetically modified animal models, such as Cyp2c70 knockout mice that lack MCAs and possess a human-like bile acid profile, is crucial for preclinical studies. These models allow researchers to directly investigate the causal role of MCAs in metabolic diseases like diet-induced obesity and liver damage, thereby enhancing the translational relevance of preclinical findings to human health.

Q & A

Q. Table 1: Key Analytical Parameters for β-MCA Characterization

TechniquePurposeCritical Parameters
HPLCPurity assessmentColumn: C18; Mobile phase: 70% methanol/30% H₂O (+0.1% FA)
LC-MSMolecular confirmationESI⁻ mode; m/z 407.3 [M-H]⁻
¹H-NMRStructural validationδ 3.35–3.45 ppm (C3/C6/C7 hydroxyl protons)

What experimental designs are optimal for studying β-MCA’s antagonistic effects on the Farnesoid X Receptor (FXR) in metabolic disorders?

Advanced Question
Methodological Answer:
β-MCA acts as a competitive FXR antagonist (IC₅₀ = 40 µM) . Key considerations for in vitro/in vivo studies:

  • In vitro assays : Use HEK293T cells transfected with FXR luciferase reporters. Co-treat with β-MCA and agonists (e.g., CDCA) to measure dose-dependent inhibition. Normalize data to internal controls (e.g., Renilla luciferase) .
  • In vivo models : Employ germ-free mice to isolate β-MCA’s role in gut microbiota interactions. Compare fecal bile acid profiles via LC-MS pre/post colonization .
  • Data interpretation : Address contradictions (e.g., β-MCA’s dual role in obesity resistance vs. cholesterol solubilization) by correlating tissue-specific FXR activation with metabolic readouts (e.g., serum triglycerides, liver histology) .

How do researchers resolve contradictions in β-MCA’s role in cholesterol homeostasis across different model systems?

Advanced Question
Methodological Answer:
Discrepancies arise from species-specific bile acid pools (e.g., murine vs. human) and microbiota composition . Strategies include:

  • Model standardization : Use C57BL/6 mice fed a lithogenic diet to study cholesterol crystallization. Compare β-MCA’s efficacy with ursodeoxycholic acid (UDCA) in reducing biliary cholesterol saturation .
  • Multi-omics integration : Pair metabolomics (LC-MS bile acid profiling) with metagenomics (16S rRNA sequencing) to link β-MCA levels to specific bacterial taxa (e.g., Bacteroides spp.) .
  • Mechanistic validation : Perform bile acid receptor knockout studies (e.g., FXR⁻/⁻ mice) to isolate β-MCA’s FXR-independent effects .

What are the challenges in quantifying β-MCA and its conjugated forms (e.g., Tauro-β-MCA) in complex biological matrices?

Advanced Question
Methodological Answer:
Conjugated β-MCA derivatives (e.g., Tauro-β-MCA) require specialized workflows:

  • Sample preparation : Extract bile acids from serum/feces using solid-phase extraction (SPE) with C18 cartridges. Acidify samples (pH 3–4) to improve recovery .
  • Chromatography : Use UPLC with HSS T3 columns for baseline separation of iso-baric isomers (e.g., Tauro-α-MCA vs. Tauro-β-MCA). Optimize gradients to resolve retention time differences (~0.5 min) .
  • Detection : Apply tandem MS/MS in MRM mode for sensitivity. Key transitions: Tauro-β-MCA (m/z 514.3 → 80.1) .

How should researchers design longitudinal studies to assess β-MCA’s impact on microbiome-host interactions?

Advanced Question
Methodological Answer:
Longitudinal designs must account for dynamic host-microbiota feedback:

  • Cohort stratification : Group animals by baseline microbiota diversity (e.g., high vs. low Clostridia abundance) using 16S sequencing .
  • Intervention : Administer β-MCA orally (50 mg/kg/day) and collect serial fecal samples. Monitor bile acid flux via targeted metabolomics .
  • Controls : Include vehicle-treated groups and FXR agonists/antagonists to differentiate receptor-specific effects .

What are the critical chemical properties of β-MCA that influence its stability in experimental assays?

Basic Question
Methodological Answer:
β-MCA’s hydrophilicity (due to tri-hydroxyl groups) and pH sensitivity are key:

  • Solubility : Dissolve in DMSO (10 mM stock) and dilute in PBS (pH 7.4) for cell studies. Avoid freeze-thaw cycles to prevent precipitation .
  • Stability : Store lyophilized β-MCA at -80°C under nitrogen. Monitor degradation via LC-MS; degraded products show m/z shifts (+16 Da from oxidation) .

How can researchers validate β-MCA’s role in modulating bile acid conjugation pathways?

Advanced Question
Methodological Answer:
Leverage isotopic labeling and genetic models:

  • Isotope tracing : Administer ¹³C-labeled β-MCA to mice and track incorporation into conjugated forms (e.g., Tauro-β-MCA) via LC-MS .
  • Enzyme inhibition : Use siRNA knockdown of bile acid-CoA:amino acid N-acyltransferase (BAAT) in hepatocytes to block conjugation. Compare β-MCA vs. TβMCA levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.